1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde
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Overview
Description
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde is a chemical compound that features a piperidine ring structure. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with aldehydes under specific conditions. One common method includes the use of 1-(2-chloroethyl)piperidine hydrochloride as a starting material, which is then treated with appropriate reagents to yield the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions involving piperidine derivatives.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The piperidine rings can interact with biological receptors or enzymes, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde can be compared with other similar compounds such as:
1-(2-aminoethyl)piperidine: This compound has an amino group instead of an aldehyde group, leading to different reactivity and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds feature a piperidine ring but are more complex in structure and have different biological activities. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other piperidine derivatives.
Properties
CAS No. |
1248683-75-1 |
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Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C13H24N2O/c16-12-13-4-8-15(9-5-13)11-10-14-6-2-1-3-7-14/h12-13H,1-11H2 |
InChI Key |
JNRXJBAKSKVKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCC(CC2)C=O |
Purity |
90 |
Origin of Product |
United States |
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